molecular formula C13H26N2O2 B1592897 (S)-1-Boc-3-butyl-piperazine CAS No. 928025-60-9

(S)-1-Boc-3-butyl-piperazine

Cat. No. B1592897
M. Wt: 242.36 g/mol
InChI Key: ZNICOTLOPCODTO-NSHDSACASA-N
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Description

(S)-1-Boc-3-butyl-piperazine (Boc-PIP) is an organoboronic acid-based compound that has been widely used in the synthesis of various organic compounds. It is a versatile compound that has been used in a variety of different applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Boc-PIP is also known for its ability to act as a catalyst in certain reactions, making it a valuable tool for synthetic chemists.

Scientific Research Applications

Synthesis and Characterization

  • Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine, focusing on their characterization through spectroscopic studies and X-ray diffraction analysis. These compounds exhibited moderate antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Kulkarni et al., 2016).

Therapeutic Applications

  • Spencer et al. (2011) reported the synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls through microwave-mediated Suzuki–Miyaura coupling, demonstrating the potential of these compounds in medicinal chemistry for the development of novel therapeutics (Spencer et al., 2011).

  • Jiang et al. (2005) explored the asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines, providing insights into the methodologies for constructing compounds with potential applications in receptor targeting and drug development (Jiang et al., 2005).

Material Science and Engineering

  • Nguyen et al. (2014) investigated the thermal decomposition of cotton fabric treated with piperazine-phosphonates derivatives as a flame retardant. This study underscores the utility of (S)-1-Boc-3-butyl-piperazine derivatives in enhancing the fire resistance of textiles, demonstrating the compound's relevance in material science (Nguyen et al., 2014).

properties

IUPAC Name

tert-butyl (3S)-3-butylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-5-6-7-11-10-15(9-8-14-11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNICOTLOPCODTO-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@H]1CN(CCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647561
Record name tert-Butyl (3S)-3-butylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Boc-3-butyl-piperazine

CAS RN

928025-60-9
Record name 1,1-Dimethylethyl (3S)-3-butyl-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928025-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3S)-3-butylpiperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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